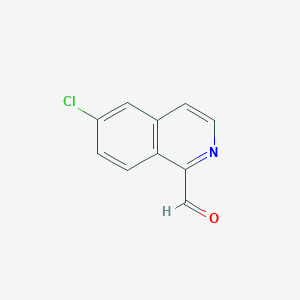

6-Chloroisoquinoline-1-carbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloroisoquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXAAUPVBQXJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloroisoquinoline-1-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the construction of the core isoquinoline structure, followed by functionalization at the C1 position to introduce the carbaldehyde group. This document details the experimental protocols, presents key quantitative data, and illustrates the reaction workflows.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be strategically divided into two key stages:

-

Synthesis of the Precursor: 6-Chloroisoquinoline. The initial step involves the construction of the 6-chloroisoquinoline scaffold. A reliable method for this is the Pomeranz-Fritsch reaction, which builds the isoquinoline ring from a substituted benzaldehyde and an aminoacetal.

-

Formylation at the C1 Position: The Reissert Reaction. With the 6-chloroisoquinoline precursor in hand, the introduction of the aldehyde functionality at the 1-position is effectively achieved through the Reissert reaction. This two-step process first involves the formation of a Reissert compound, 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile, followed by its hydrolysis to the target carbaldehyde.

II. Experimental Protocols

A. Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction

This reaction constructs the isoquinoline nucleus from 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

A mixture of 4-chlorobenzaldehyde (1 mole equivalent) and aminoacetaldehyde diethyl acetal (1 mole equivalent) is stirred in a suitable solvent such as ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Chloroisoquinoline

The crude Schiff base is added slowly to a stirred solution of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then heated (e.g., to 100-120 °C) for several hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base, such as aqueous sodium hydroxide, to a pH of 8-9. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 6-chloroisoquinoline.

B. Synthesis of this compound via the Reissert Reaction

This two-step sequence introduces the formyl group at the C1 position of the 6-chloroisoquinoline ring.

Step 1: Formation of the Reissert Compound (2-Benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile)

To a vigorously stirred two-phase system of 6-chloroisoquinoline (1 mole equivalent) in a non-polar organic solvent like dichloromethane and an aqueous solution of a cyanide source, such as potassium cyanide or sodium cyanide (excess), is added benzoyl chloride (1.1 mole equivalents) dropwise at room temperature. The reaction is typically stirred for several hours. After the reaction is complete, the organic layer is separated, washed with water, dilute aqueous acid (e.g., HCl), dilute aqueous base (e.g., NaOH), and brine. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The resulting crude Reissert compound can be purified by recrystallization from a suitable solvent system like ethanol-water.

Step 2: Hydrolysis to this compound

The purified Reissert compound is suspended in a mixture of a strong acid, such as concentrated hydrochloric acid or a mixture of sulfuric acid and acetic acid, and heated to reflux for several hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a neutral or slightly basic pH. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

III. Quantitative Data

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and purification techniques employed.

| Step | Reactants | Key Reagents/Solvents | Reaction Time (approx.) | Temperature (°C) | Expected Yield (%) |

| Pomeranz-Fritsch Reaction | |||||

| Schiff Base Formation | 4-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetal | Ethanol | 2-4 hours | Room Temperature | >90 (crude) |

| Cyclization | Schiff Base intermediate | Conc. H₂SO₄ or PPA | 4-8 hours | 100-120 | 40-60 |

| Reissert Reaction | |||||

| Reissert Compound Formation | 6-Chloroisoquinoline, Benzoyl chloride, KCN | Dichloromethane/Water | 3-6 hours | Room Temperature | 70-85 |

| Hydrolysis to Aldehyde | Reissert Compound | Conc. HCl or H₂SO₄/Acetic Acid | 6-12 hours | Reflux | 60-75 |

IV. Conclusion

The synthetic route outlined in this guide, employing the Pomeranz-Fritsch and Reissert reactions, presents a robust and logical approach for the laboratory-scale preparation of this compound. The provided experimental protocols offer a detailed framework for researchers to undertake this synthesis. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures may be necessary to achieve higher yields and purity. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Due to the absence of dedicated studies on this specific molecule in published literature, this guide synthesizes predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented. This document aims to serve as a foundational resource for researchers working with this compound or similar isoquinoline derivatives.

Introduction

This compound is a halogenated heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in many biologically active compounds and natural products. The presence of a chlorine atom at the 6-position and a carbaldehyde group at the 1-position is expected to significantly influence its chemical reactivity and biological properties. Accurate structural elucidation is the cornerstone for understanding its structure-activity relationships and for its use in further research and development.

This guide outlines the expected spectroscopic characteristics of this compound and provides detailed protocols for its definitive structural confirmation.

Predicted Molecular and Spectroscopic Data

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | PubChem[1] |

| Molecular Weight | 191.61 g/mol | PubChem[1] |

| Monoisotopic Mass | 191.0138 Da | PubChem |

| InChIKey | YEXAAUPVBQXJPF-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC2=C(C=CN=C2C=O)C=C1Cl | PubChem[1] |

Predicted Spectroscopic Data

The following data are predicted based on the known spectral data of 6-chloroquinoline, isoquinoline-1-carbaldehyde, and other related isoquinoline derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 (CHO) | ~10.2 | s | - | Aldehyde proton, deshielded. |

| H-3 | ~8.6 | d | ~5.5 | Alpha to nitrogen, deshielded. |

| H-4 | ~7.8 | d | ~5.5 | Beta to nitrogen. |

| H-5 | ~8.0 | d | ~8.8 | Per-position to chlorine, deshielded. |

| H-7 | ~7.7 | dd | ~8.8, ~2.0 | Ortho and meta coupling. |

| H-8 | ~8.3 | d | ~2.0 | Meta coupling to H-7. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (CHO) | ~193 | Aldehyde carbonyl carbon. |

| C-1a | ~152 | Carbon bearing the aldehyde group. |

| C-3 | ~144 | Alpha to nitrogen. |

| C-4 | ~122 | Beta to nitrogen. |

| C-4a | ~138 | Bridgehead carbon. |

| C-5 | ~129 | |

| C-6 | ~136 | Carbon bearing the chlorine atom. |

| C-7 | ~130 | |

| C-8 | ~128 | |

| C-8a | ~129 | Bridgehead carbon. |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Key Signals | Rationale |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str), ~1700 (C=O str, aldehyde), ~1600, ~1480 (C=C, C=N str), ~830 (C-Cl str) | Characteristic functional group vibrations. |

| Mass Spec. (EI) | m/z 191/193 (M⁺/M⁺+2, ~3:1 ratio), 190/192, 162/164 | Molecular ion peak showing isotopic pattern for chlorine, loss of H, loss of CO. |

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and comprehensive structure elucidation of this compound.

Proposed Synthesis

A plausible synthetic route to this compound is the oxidation of 6-chloro-1-methylisoquinoline.

dot

Protocol:

-

To a solution of 6-chloro-1-methylisoquinoline (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove selenium metal.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Analysis

dot

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the proton-decoupled spectrum.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): Introduce a dilute solution of the compound into the mass spectrometer to determine the fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): Use a suitable ionization technique (e.g., ESI or APCI) to determine the accurate mass of the molecular ion, which will confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

X-ray Crystallography:

-

Crystallization: If the compound is a stable solid, attempt to grow single crystals suitable for X-ray diffraction by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure to obtain a definitive three-dimensional model of the molecule.

Signaling Pathways and Drug Development Context

Isoquinoline and its derivatives are known to interact with a variety of biological targets. While no specific signaling pathway has been described for this compound, its structural features suggest potential areas of interest for drug development professionals.

dot

References

Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted data and information from analogous structures to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for this compound (C₁₀H₆ClNO) is available from PubChem. The predicted values for various adducts are summarized in the table below, providing expected mass-to-charge ratios that can aid in the identification of the compound in mass spectrometry analyses.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.02108 |

| [M+Na]⁺ | 214.00302 |

| [M-H]⁻ | 190.00652 |

| [M+NH₄]⁺ | 209.04762 |

| [M+K]⁺ | 229.97696 |

| [M]⁺ | 191.01325 |

| [M]⁻ | 191.01435 |

| Data Source: PubChemLite. These are predicted values and have not been experimentally verified.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound could not be located. However, the ¹H and ¹³C NMR data for the related compound, Isoquinoline-6-carbaldehyde , which lacks the chloro substituent at the 6-position and has the carbaldehyde at the 6-position, is provided below for comparative purposes. The presence of the electron-withdrawing chloro group and the different position of the aldehyde in the target molecule would influence the chemical shifts.

Table 2: ¹H and ¹³C NMR Data for Isoquinoline-6-carbaldehyde [2]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| Aldehyde-H | 10.37 | s | |

| H-1 | 9.31 | s | |

| H-3 | 8.96 | d | 6.0 |

| H-4 | 8.69 | d | 6.0 |

| H-5, H-7 | 8.20 | t | 8.2 |

| H-8 | 7.75 | dd | 8.0, 7.3 |

| ¹³C NMR | |||

| C=O | 192.7 | ||

| C-1 | 153.0 | ||

| C-3 | 146.4 | ||

| C-4a | 140.0 | ||

| C-6 | 134.9 | ||

| C-8a | 133.4 | ||

| C-5 | 130.7 | ||

| C-8 | 128.8 | ||

| C-7 | 126.7 | ||

| C-4 | 117.9 | ||

| Solvent: CDCl₃. Data is for Isoquinoline-6-carbaldehyde and is intended for comparative purposes only.[2] |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, characteristic IR absorption frequencies for the key functional groups present in the molecule can be predicted.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1710-1685 |

| Aldehyde | C-H stretch | 2830-2695 (often two bands) |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C-Cl | Stretch | 850-550 |

| These are general ranges and the exact peak positions can vary.[3][4] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and has been successfully employed for the synthesis of various substituted chloroquinoline-carbaldehydes.[5][6][7] The following is a generalized protocol adapted from procedures for analogous compounds.

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This proposed synthesis involves the reaction of a suitable N-arylacetamide precursor with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide).

Step 1: Formation of the Vilsmeier Reagent In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃) is added dropwise to ice-cooled N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred while maintaining the temperature below 5 °C.

Step 2: Vilsmeier-Haack Cyclization and Formylation To the freshly prepared Vilsmeier reagent, the appropriate N-(chlorophenyl)acetamide is added portion-wise. The reaction mixture is then heated, typically in the range of 70-90 °C, for several hours.[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate, the crude this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction for the synthesis of a chloroquinoline carbaldehyde from an N-arylacetamide.

Caption: Vilsmeier-Haack synthesis of this compound.

References

physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a halogenated aromatic aldehyde derivative of the isoquinoline heterocyclic scaffold. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group at specific positions on the isoquinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an isoquinoline ring system chlorinated at the 6-position and substituted with a formyl (carbaldehyde) group at the 1-position.

Molecular Formula: C₁₀H₆ClNO

Molecular Weight: 191.61 g/mol

** IUPAC Name:** 6-chloro-1-isoquinolinecarbaldehyde

Physical Properties

Detailed experimental data for the physical properties of this compound is limited in publicly accessible literature. The information available is primarily from commercial suppliers and chemical databases. It is typically supplied as a solid. A safety data sheet for a related isomer suggests a boiling point of 78 - 81 °C at 13 hPa, but this should be considered indicative rather than experimentally verified for this compound. Further experimental determination of properties such as melting point, boiling point under standard pressure, and solubility in various solvents is required for a complete profile.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | - |

| Molecular Weight | 191.61 g/mol | - |

| Physical State | Solid | Supplier Data |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Chemical Properties

The chemical reactivity of this compound is dictated by the isoquinoline ring, the aromatic chloro substituent, and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. The chlorine atom is generally stable but may be susceptible to nucleophilic substitution under specific conditions. The isoquinoline nitrogen provides a site for potential quaternization reactions.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following represents predicted data and typical spectral regions for related compounds.

Mass Spectrometry

Predicted mass spectral data indicates a monoisotopic mass of 191.0138 m/z. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring and the aldehyde proton. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.

Experimental Protocols

General Synthesis Approach: Vilsmeier-Haack Reaction

A plausible synthetic route for the preparation of this compound is the Vilsmeier-Haack reaction of 6-chloroisoquinoline. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Illustrative Workflow for a Vilsmeier-Haack Reaction:

Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Disclaimer: This is a generalized protocol and would require optimization for this specific substrate, including reaction temperature, time, and purification methods.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of chloroisoquinoline derivatives has been investigated for various pharmacological activities. Further research is necessary to elucidate the specific biological profile of this compound.

The following diagram illustrates a hypothetical workflow for screening the biological activity of a novel compound like this compound.

Caption: A conceptual workflow for the biological screening and drug development process.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide summarizes the currently available, albeit limited, physical and chemical data. A significant need exists for comprehensive experimental characterization of this molecule, including determination of its physical constants, detailed spectroscopic analysis, development of a robust synthetic protocol, and exploration of its biological activities. Such data will be crucial for unlocking the full potential of this and related compounds in various scientific disciplines.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive research on the closely related and structurally analogous 2-chloroquinoline-3-carbaldehyde, as well as other substituted quinoline and isoquinoline carbaldehydes. The content herein details the expected reactivity in key organic transformations, including nucleophilic addition, condensation reactions, oxidation, and reduction. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing predicted reaction pathways, detailed experimental protocols from analogous systems, and a framework for the synthesis of novel derivatives.

Introduction

This compound is a halogenated heterocyclic aldehyde with significant potential as a building block in synthetic organic chemistry. The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The presence of a reactive aldehyde group at the C1 position, coupled with the electronic influence of the chlorine atom at the C6 position and the nitrogen atom in the isoquinoline ring, makes this molecule a versatile precursor for the synthesis of a diverse array of complex molecular architectures.

The aldehyde functionality is a cornerstone of organic synthesis, participating in a multitude of transformations that enable the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will explore the anticipated reactivity of the aldehyde group in this compound, providing insights into its behavior in key chemical reactions that are pivotal for drug discovery and development.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reactivity of this group is modulated by the electronic properties of the 6-chloro-isoquinoline ring system. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the chlorine atom is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to simple aromatic aldehydes.

The general mechanism for nucleophilic addition to the aldehyde group is depicted below.

Caption: General mechanism of nucleophilic addition to the aldehyde.

Key Reactions of the Aldehyde Group

The aldehyde group of this compound is anticipated to undergo a variety of important chemical transformations. The following sections detail the expected outcomes and provide experimental protocols based on analogous systems.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A diverse range of nucleophiles can add to the carbonyl carbon, leading to the formation of alcohols and other functional groups.

Table 1: Summary of Nucleophilic Addition Reactions and Products

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium borohydride (NaBH₄) | (6-Chloroisoquinolin-1-yl)methanol |

| Organometallics | Grignard Reagents (R-MgBr) | Secondary alcohols |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrins |

The reduction of the aldehyde to a primary alcohol is a common and useful transformation. Mild reducing agents such as sodium borohydride are typically sufficient for this purpose.

Experimental Protocol: Reduction of a Chloroquinoline Carbaldehyde (Analogous System) [2]

To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) in portions. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.

Caption: Experimental workflow for the reduction of the aldehyde.

Condensation Reactions

Condensation reactions involving the aldehyde group are powerful methods for the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are widely used in the synthesis of complex heterocyclic systems.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation (Analogous System)

A mixture of 3-chlorobenzo[f]quinoline-2-carbaldehyde (0.01 mol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (0.01 mol), and piperidine (0.1 mL) in absolute ethanol (15 mL) is warmed for 10 minutes and then stirred at room temperature for 4 hours. The resulting solid is collected by filtration and recrystallized from ethanol.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.

Experimental Protocol: Wittig Reaction (General Procedure)

To a suspension of the appropriate phosphonium salt (1.2 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.2 mmol). The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide. A solution of this compound (1.0 mmol) in dry THF (5 mL) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Caption: Simplified schematic of the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination (General Procedure)

To a solution of this compound (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL) is added a reducing agent like sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the amine product.

Table 2: Reductive Amination Products

| Amine | Reducing Agent | Expected Product |

| Ammonia | Sodium triacetoxyborohydride | (6-Chloroisoquinolin-1-yl)methanamine |

| Primary Amine (R-NH₂) | Sodium cyanoborohydride | N-Alkyl-(6-chloroisoquinolin-1-yl)methanamine |

| Secondary Amine (R₂NH) | Sodium triacetoxyborohydride | N,N-Dialkyl-(6-chloroisoquinolin-1-yl)methanamine |

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid).

Experimental Protocol: Oxidation to Carboxylic Acid (General Procedure)

To a solution of this compound (1.0 mmol) in acetone (10 mL) at 0 °C is added Jones reagent dropwise until the orange color persists. The mixture is stirred for 1 hour, and the excess oxidant is quenched by the addition of isopropanol. The solids are filtered off, and the filtrate is concentrated. The residue is dissolved in water and the pH is adjusted to be acidic. The product is then extracted with an organic solvent, dried, and concentrated to give the carboxylic acid.

Role in Drug Development

The 6-chloroisoquinoline moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The aldehyde at the C1 position serves as a versatile chemical handle to introduce a wide range of functional groups and build molecular complexity. The derivatives synthesized from this compound can be screened for various therapeutic targets. For instance, quinoline-carbaldehyde derivatives have been investigated as inhibitors of leishmanial methionine aminopeptidase 1. The ability to readily modify the aldehyde group allows for the systematic exploration of the structure-activity relationship (SAR) of novel isoquinoline-based compounds.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While direct experimental data on the reactivity of the aldehyde group in this compound is limited in the current literature, a comprehensive understanding of its chemical behavior can be confidently extrapolated from its structural analogues. The aldehyde group is expected to be highly reactive towards a variety of nucleophiles, and it can readily participate in condensation, oxidation, and reduction reactions. This versatility makes this compound a valuable and promising starting material for the synthesis of novel and complex isoquinoline derivatives with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important synthetic building block.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

The Rising Potential of 6-Chloroisoquinoline-1-carbaldehyde Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, isoquinoline and its derivatives have consistently emerged as privileged structures, demonstrating a wide spectrum of biological activities. This technical guide delves into the burgeoning field of 6-Chloroisoquinoline-1-carbaldehyde derivatives, exploring their synthesis, potential biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer, antimicrobial, and anti-inflammatory therapies.

The strategic incorporation of a chlorine atom at the 6-position of the isoquinoline ring, coupled with a reactive carbaldehyde group at the 1-position, presents a unique molecular framework for the generation of diverse compound libraries. This guide will focus on two primary classes of derivatives: thiosemicarbazones and Schiff bases, highlighting their therapeutic promise.

Anticancer Activity: A Primary Therapeutic Target

Derivatives of isoquinoline-1-carboxaldehyde, particularly thiosemicarbazones, have shown significant promise as antineoplastic agents. Research indicates that these compounds often exert their cytotoxic effects through a multi-faceted mechanism of action.

A notable study on isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) revealed that fluorination at the 6-position of the isoquinoline scaffold potentiated their anticancer activity. The lead compound in this study, HCT-13 (a 6-fluoro derivative), displayed impressive potency against a range of cancer cell lines, including pancreatic, small cell lung carcinoma, prostate cancer, and leukemia models, with IC50 values in the low-to-mid nanomolar range.[1] This finding strongly suggests that substitution with a halogen, such as chlorine, at the 6-position could yield compounds with significant anticancer potential.

The proposed mechanism of action for these thiosemicarbazone derivatives involves their ability to act as copper ionophores.[1] This disrupts the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent DNA damage, ultimately triggering apoptosis in cancer cells.[1] Furthermore, these compounds have been found to interfere with DNA synthesis.

While specific IC50 values for this compound derivatives are not yet widely published, the data from analogous compounds are highly encouraging. For instance, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been evaluated against L1210 leukemia in mice, demonstrating significant in vivo efficacy.[2]

Table 1: Anticancer Activity of Representative Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

| Compound/Derivative | Cancer Model | Activity Metric | Result | Reference |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | % T/C | 177 | [2] |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | % T/C | 177 | [2] |

| HCT-13 (6-fluoro derivative) | Pancreatic, Small Cell Lung, Prostate, Leukemia cell lines | IC50 | Low-to-mid nanomolar range | [1] |

Expanding the Horizon: Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, the structural motif of this compound lends itself to the development of potent antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Thiosemicarbazones, in general, are known to possess significant antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes involved in DNA synthesis and replication, such as thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase.[3] They can also disrupt bacterial cell membranes.[3] Quinoline-functionalized thiosemicarbazones have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have also been synthesized and screened for their antimicrobial activity, with some derivatives showing moderate activity against Escherichia coli and Candida albicans. This suggests that Schiff base derivatives of this compound could be a fruitful area of investigation.

Anti-inflammatory Activity

The overproduction of nitric oxide (NO) is a hallmark of chronic inflammation. Therefore, the inhibition of NO production in macrophages is a key strategy in the development of novel anti-inflammatory drugs. Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. The evaluation of this compound derivatives for their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages could unveil their potential as anti-inflammatory agents.

Synthesis and Experimental Protocols

The generation of diverse libraries of this compound derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. The following sections outline the general synthetic routes and key experimental protocols for biological evaluation.

General Synthesis of Thiosemicarbazone and Schiff Base Derivatives

The synthesis of thiosemicarbazone and Schiff base derivatives from this compound is a straightforward condensation reaction.

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives

-

Dissolve this compound (1 mmol) in ethanol.

-

Add a solution of the appropriate thiosemicarbazide (1 mmol) in ethanol.

-

Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid).

-

Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent to afford the pure thiosemicarbazone derivative.

Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Dissolve this compound (1 mmol) in ethanol.

-

Add the desired primary amine (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

Upon completion, cool the mixture and collect the solid product by filtration.

-

Wash the product with a suitable solvent and dry.

-

Purify the Schiff base derivative by recrystallization.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Inoculum Preparation: Prepare a standardized microbial inoculum of the test bacteria or fungi.

-

Agar Plate Inoculation: Spread the inoculum evenly onto the surface of an agar plate.

-

Well Creation: Punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathways and Future Directions

The primary signaling pathway implicated in the anticancer activity of isoquinoline thiosemicarbazones involves the induction of oxidative stress and DNA damage, leading to apoptosis.

References

literature review on 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a halogenated heterocyclic aldehyde belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom and a reactive carbaldehyde group at the 6- and 1-positions, respectively, makes this compound a valuable intermediate for the synthesis of more complex isoquinoline derivatives and a candidate for biological screening in drug discovery programs. This document provides a technical overview of the available data on its synthesis and chemical properties.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1537415-87-4 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.61 g/mol | [2] |

| Appearance | Yellow solid | |

| Melting Point | 92–93 °C | |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.34 (s, 1H), 9.27 (d, J = 9.2 Hz, 1H), 8.76 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 7.79 (d, J = 5.5 Hz, 1H), 7.70–7.64 (m, 1H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.3, 149.9, 143.5, 137.7, 137.3, 131.0, 127.6, 125.7, 124.4, 124.3 | |

| HRMS (ESI-TOF) | Calculated for C₁₀H₇ClNO [M+H]⁺: 192.0216, Found: 192.0211 |

Synthesis

The synthesis of this compound has been reported via a direct formylation of 6-chloroisoquinoline. The process involves the use of 1,3-dioxolane as the formylating agent precursor, facilitated by an oxidant, followed by hydrolysis to yield the aldehyde.

Experimental Protocol

General Procedure for the Formylation of Isoquinoline:

A sealable reaction tube equipped with a magnetic stirrer bar is charged with isoquinoline (0.15 mmol), 1,3-dioxolane (1 mL), 1,2-dichloroethane (DCE, 1 mL), and tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 0.375 mmol). The reaction mixture is stirred, and upon completion, it is concentrated on a rotary evaporator and transferred to a small vial. The resulting solution is cooled to 0°C in an ice bath, and then boron trichloride (BCl₃, 1.0 M in CH₂Cl₂, 1 mL) is added dropwise. The reaction is then warmed to room temperature, stirred for 10 minutes, and subsequently quenched with water (1 mL). After stirring for 30 minutes at this temperature, the solution is basified with 1 M lithium hydroxide (LiOH), and the aqueous layer is extracted with dichloromethane (CH₂Cl₂, 3 x 1 mL). The combined organic layers are then processed to isolate the final product. For 6-chloroisoquinoline as the starting material, this procedure yielded this compound as a yellow solid with a 70% yield.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Biological Activity

As of the current literature survey, there is no specific biological activity or pharmacological data published for this compound. However, the broader class of chloro-substituted quinolines and isoquinolines are known to exhibit a wide range of biological effects.

Derivatives of 2-chloroquinoline-3-carbaldehyde, a related structural isomer, have been investigated for various therapeutic applications. These compounds serve as precursors for molecules with potential anticancer, antibacterial, antituberculosis, anti-inflammatory, analgesic, antioxidant, antimalarial, anti-HIV, and anticonvulsant activities.[1] The aldehyde functional group in these scaffolds is a key handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds for biological screening. For instance, the aldehyde can be readily converted into Schiff bases, hydrazones, and other derivatives, which often leads to enhanced or novel biological activities.

Given that 1-chloroisoquinoline-7-carbaldehyde, another isomer, is noted for its utility in constructing complex heterocyclic systems for antitumor, antimicrobial, and anti-inflammatory drug research, it is plausible that this compound could serve a similar role as a versatile building block in medicinal chemistry.[3]

Conclusion

This compound is a readily synthesizable isoquinoline derivative. Detailed synthetic protocols and characterization data are available, establishing a foundation for its use in further chemical research. While no direct biological activities have been reported for this specific compound, its structural features are common to a class of molecules with significant and diverse pharmacological properties. Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.

References

An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of many natural alkaloids and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 1-position makes it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This document provides a detailed technical overview of a probable synthetic route to this compound, including experimental protocols and reaction mechanisms.

Proposed Synthetic Pathway

A logical and efficient two-step synthetic route to this compound is proposed. This pathway commences with the construction of the core 6-chloroisoquinoline ring system via the Pomeranz-Fritsch reaction, followed by the introduction of the carbaldehyde group at the C1 position using the Vilsmeier-Haack reaction.

Step 1: Synthesis of 6-Chloroisoquinoline via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for the synthesis of isoquinolines.[1][2][3][4][5] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.

Quantitative Data for Step 1

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 | 140.57 g | Starting Material |

| 2,2-Diethoxyethylamine | C₆H₁₅NO₂ | 133.19 | 1.1 | 146.51 g | Reagent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | - | ~500 mL | Catalyst/Solvent |

| Expected Yield | C₉H₆ClN | 163.61 | - | ~50-70% | Product |

Step 2: Formylation of 6-Chloroisoquinoline using the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.

Quantitative Data for Step 2

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| 6-Chloroisoquinoline | C₉H₆ClN | 163.61 | 1.0 | 163.61 g | Starting Material |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0 | 278.4 mL | Reagent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 3.0 | 229.8 mL | Reagent/Solvent |

| Expected Yield | C₁₀H₆ClNO | 191.61 | - | ~70-85% | Product |

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloroisoquinoline

-

Formation of the Benzalaminoacetal (Schiff Base):

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

-

Cyclization to 6-Chloroisoquinoline:

-

Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 80°C for 4 hours.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Basify the acidic solution with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20°C.

-

Extract the aqueous layer with dichloromethane (3 x 300 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloroisoquinoline.

-

Protocol 2: Synthesis of this compound

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3.0 mol) to 0°C in an ice-salt bath.

-

Add phosphorus oxychloride (3.0 mol) dropwise with stirring, maintaining the temperature below 10°C.

-

After the addition, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture at 90°C for 6-8 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

-

Work-up and Purification:

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extract the product with ethyl acetate (3 x 400 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.

-

Reaction Mechanism

The key step in the introduction of the aldehyde function is the electrophilic aromatic substitution of the 6-chloroisoquinoline with the Vilsmeier reagent.

Applications in Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as:

-

Reductive amination: To introduce various amine-containing side chains.

-

Wittig and related olefination reactions: To extend the carbon framework.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation reactions: To form Schiff bases, hydrazones, and other derivatives.

These potential transformations make this compound a valuable building block for creating libraries of novel compounds for screening in various drug discovery programs, including those targeting kinases, proteases, and other enzymes.

Conclusion

This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. By employing the well-established Pomeranz-Fritsch and Vilsmeier-Haack reactions, this valuable synthetic intermediate can be accessed in good yields. The provided detailed protocols and mechanistic insights are intended to aid researchers and scientists in the synthesis and further exploration of this and related compounds for applications in medicinal chemistry and materials science.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. openscholar.dut.ac.za [openscholar.dut.ac.za]

Navigating the Acquisition of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the procurement landscape for 6-Chloroisoquinoline-1-carbaldehyde. Due to the apparent lack of commercial availability of this specific isomer, this document details suppliers of a closely related isomer, 1-Chloroisoquinoline-6-carbaldehyde, and outlines a potential synthetic pathway for the target compound.

Commercial Availability: The Isomer Landscape

Extensive searches of chemical supplier databases indicate that This compound is not a readily available commercial product. Researchers seeking this molecule will likely need to pursue custom synthesis or synthesize it in-house.

However, the isomeric compound, 1-Chloroisoquinoline-6-carbaldehyde , is available from several suppliers. While structurally different, its availability may be of interest to researchers with flexibility in their molecular design or for comparative studies.

Table 1: Suppliers of 1-Chloroisoquinoline-6-carbaldehyde

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CDS024086 | Not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for purity confirmation.[1] | 25 mg |

| CymitQuimica | 10-F722514 (Fluorochem brand) | 95+%[2] | 100 mg, 250 mg, 1 g[2] |

| Frontier Specialty Chemicals | C13825 | Guaranteed Purity (specific percentage not listed online) | Inquire for available sizes |

| Crescent Chemical Company | CDS024086-25MG | Not specified | 25 mg |

Note: The information presented in this table is based on publicly available data and is subject to change. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

Proposed Synthetic Protocol for this compound

Given the absence of commercial sources for this compound, a plausible synthetic route starting from the commercially available 6-chloroisoquinoline is proposed. The key transformation is the introduction of a carbaldehyde group at the C1 position, which can be achieved via a Vilsmeier-Haack reaction.

Experimental Methodology: Vilsmeier-Haack Formylation of 6-Chloroisoquinoline

Materials:

-

6-Chloroisoquinoline (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with 6-Chloroisoquinoline: Dissolve 6-chloroisoquinoline (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow for chemical procurement and handling.

Caption: Proposed synthesis of this compound.

Caption: General workflow for chemical acquisition and synthesis.

This guide provides a foundational resource for researchers interested in this compound. By presenting the current market availability and a detailed synthetic protocol, this document aims to facilitate the advancement of research and development in related fields.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 6-Chloroisoquinoline-1-carbaldehyde for Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-Chloroisoquinoline-1-carbaldehyde to enhance its detection and quantification in analytical workflows. The methods are tailored for common analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Introduction

This compound is a heteroaromatic aldehyde of interest in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound is crucial for various studies, including reaction monitoring, metabolite identification, and quality control. Due to the inherent properties of aldehydes, derivatization is often employed to improve chromatographic separation, enhance detector response, and increase the overall robustness of the analytical method.

This document outlines two primary derivatization strategies:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis: This method converts the aldehyde into a more volatile and thermally stable oxime derivative, which is highly responsive to electron capture detection and provides characteristic mass spectra.

-

2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV/MS Analysis: This reaction yields a hydrazone derivative with a strong chromophore, enabling sensitive UV detection. The derivative is also amenable to mass spectrometry for enhanced specificity.

Data Presentation: Comparison of Derivatization Methods

The following tables summarize quantitative data for the analysis of aromatic aldehydes using the described derivatization methods. While specific data for this compound is not available in the literature, the data for structurally related aromatic aldehydes provide a strong indication of the expected analytical performance.

Table 1: Quantitative Data for PFBHA Derivatization of Aromatic Aldehydes by GC-MS

| Parameter | Benzaldehyde | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |

| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |

| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.1 | 0.1 | 0.1 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |

| Recovery (%) | 95 - 105 | 92 - 103 | 94 - 106 | 96 - 104 |

| Precision (RSD, %) | < 10 | < 10 | < 10 | < 10 |

Note: Data is compiled from typical performance characteristics for aromatic aldehydes and may vary based on instrumentation and specific experimental conditions.

Table 2: Quantitative Data for DNPH Derivatization of Aromatic Aldehydes by HPLC-UV

| Parameter | Benzaldehyde | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |

| Linearity Range (µg/mL) | 0.01 - 10 | 0.01 - 10 | 0.01 - 10 | 0.01 - 10 |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |

| Limit of Detection (LOD) (ng/mL) | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 |

| Limit of Quantification (LOQ) (ng/mL) | 5 - 20 | 5 - 20 | 5 - 20 | 5 - 20 |

| Recovery (%) | 90 - 110 | 90 - 110 | 90 - 110 | 90 - 110 |

| Precision (RSD, %) | < 5 | < 5 | < 5 | < 5 |

Note: Data is compiled from typical performance characteristics for aromatic aldehydes and may vary based on instrumentation and specific experimental conditions.[1][2]

Experimental Protocols

Protocol 1: PFBHA Derivatization for GC-MS Analysis

This protocol describes the formation of the PFBHA-oxime derivative of this compound for analysis by GC-MS. PFBHA reacts with aldehydes to form stable oximes that are amenable to gas chromatography.[3]

Materials:

-

This compound sample

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvent (e.g., Acetonitrile, Toluene, or Ethyl Acetate), GC grade

-

Reagent-grade water

-

Sodium sulfate, anhydrous

-

Internal Standard (e.g., d5-Benzaldehyde)

-

2 mL amber glass vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes and syringes

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to achieve a concentration within the expected analytical range.

-

Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.

-

Derivatization Reaction:

-

To a 2 mL vial, add 500 µL of the sample solution.

-

Add 50 µL of the internal standard solution.

-

Add 100 µL of the PFBHA reagent solution.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60°C for 60 minutes.

-

-

Extraction:

-

After cooling to room temperature, add 500 µL of an organic extraction solvent (e.g., hexane or ethyl acetate).

-

Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

-

Allow the layers to separate.

-

Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Analysis:

-

Inject 1 µL of the dried organic extract into the GC-MS system.

-

GC-MS Parameters (Example):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250°C

-

Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target ions.

Protocol 2: DNPH Derivatization for HPLC-UV/MS Analysis

This protocol details the derivatization of this compound with DNPH to form a 2,4-dinitrophenylhydrazone, which can be readily analyzed by HPLC with UV or MS detection.[1][2]

Materials:

-

This compound sample

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile, HPLC grade

-

Perchloric acid or Sulfuric acid

-

Reagent-grade water

-

Internal Standard (e.g., Benzaldehyde-DNPH derivative)

-

2 mL amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Pipettes and syringes

Procedure:

-

Sample Preparation: Dissolve the this compound sample in acetonitrile to a known concentration.

-

Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% v/v perchloric acid or sulfuric acid). The solution should be protected from light.

-

Derivatization Reaction:

-

In a 2 mL vial, combine 500 µL of the sample solution with 500 µL of the DNPH reagent solution.

-

Add 50 µL of the internal standard solution.

-

Cap the vial and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

-

-

Analysis:

-

After the reaction is complete, the sample is ready for direct injection into the HPLC system. If necessary, dilute the sample with the mobile phase.

-

HPLC-UV Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 60% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection: 360 nm

Mandatory Visualizations

Caption: Workflow for PFBHA Derivatization and GC-MS Analysis.

Caption: Workflow for DNPH Derivatization and HPLC Analysis.

References

Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a valuable bifunctional building block for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive aldehyde group at the C1 position and a chlorine atom at the C6 position allows for sequential or tandem reactions to construct fused heterocyclic systems and introduce molecular diversity. The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds.

Key Reactive Sites and Potential Transformations

The reactivity of this compound is centered around two key functional groups:

-

The Aldehyde Group (C1-CHO): This group is susceptible to a variety of condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds, leading to the formation of imines, hydrazones, and other intermediates that can undergo subsequent cyclization.

-

The Chloro Group (C6-Cl): The chlorine atom can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr) or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to form C-C, C-N, and C-O bonds.[4][5]

These reactive sites can be exploited to synthesize a range of fused heterocyclic systems with potential biological activity.

Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinoline Derivatives

Background: Pyrazolo-fused heterocycles are known to possess a broad spectrum of pharmacological activities. The condensation of an aldehyde with a 5-aminopyrazole derivative is a known method for the synthesis of pyrazolo-fused systems.[6][7] this compound can serve as the aldehyde component in a Pictet-Spengler-type reaction with 5-aminopyrazoles to construct the pyrazolo[4,3-c]isoquinoline scaffold. The chlorine atom at the 6-position remains available for further functionalization.

Workflow for the Synthesis of Pyrazolo[4,3-c]isoquinolines:

Caption: Synthesis of pyrazolo[4,3-c]isoquinolines.

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline

Materials:

-

This compound

-

3-Amino-1-phenylpyrazole

-

Trifluoroacetic acid (TFA)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (20 mL), add 3-amino-1-phenylpyrazole (1.1 mmol).

-

Add trifluoroacetic acid (0.2 mL) to the mixture.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline.

Quantitative Data (Hypothetical):

| Product | Starting Material | Reagent | Catalyst | Solvent | Yield (%) |

| 6-Chloro-2-phenyl-2,5-dihydropyrazolo[4,3-c]isoquinoline | This compound | 3-Amino-1-phenylpyrazole | TFA | Ethanol | 75-85 |

| 6-Chloro-2-(4-methoxyphenyl)-2,5-dihydropyrazolo[4,3-c]isoquinoline | This compound | 3-Amino-1-(4-methoxyphenyl)pyrazole | TFA | Ethanol | 70-80 |

Application Note 2: Synthesis of Thiazolo[4,5-c]isoquinoline Derivatives

Background: Thiazole-containing fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. While the direct synthesis from this compound and a thiol-containing amine has not been explicitly reported, a plausible route involves the formation of a Schiff base followed by an intramolecular cyclization. This approach would provide a rapid entry to the thiazolo[4,5-c]isoquinoline core.

Proposed Synthetic Pathway for Thiazolo[4,5-c]isoquinolines:

Caption: Synthesis of thiazolo[4,5-c]isoquinolines.

Experimental Protocol: Proposed Synthesis of 6-Chlorothiazolo[4,5-c]isoquinoline

Materials:

-

This compound

-

2-Aminoethanethiol hydrochloride

-

Triethylamine (TEA)

-

Methanol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 mmol) in methanol (15 mL), add 2-aminoethanethiol hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the formation of the intermediate thiazolidine by TLC.

-